molecular formula C10H10F3NO2 B040499 N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide CAS No. 116332-62-8

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide

Cat. No. B040499
M. Wt: 233.19 g/mol
InChI Key: PAXXRRIUUCZPEU-UHFFFAOYSA-N
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Patent
US06602872B1

Procedure details

3-(Trifluoromethyl)-benzoyl chloride (5 mL, 332 mmol), N,O-dimethyl-hydroxylamine hydrochloride (42 g, 431 mmol) and methylene chloride were combined under argon, then cooled in an ice bath. Triethylamine (108 mL, 775 mmol) was added dropwise with stirring over 0.5 h. The contents of the reaction flask were then warmed to room temperature slowly. After 18 h, the reaction suspension was washed successively with 5% potassium bisulfate, sat. sodium bicarbonate and brine. The organic layer was dried over anhydrous sodium sulfate then concentrated in vacuo to give Compound 1 as an oil: 82 g, (332 mmol, 100%)
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
108 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](Cl)=[O:7].Cl.[CH3:15][NH:16][O:17][CH3:18].C(N(CC)CC)C>C(Cl)Cl>[CH3:18][O:17][N:16]([CH3:15])[C:6](=[O:7])[C:5]1[CH:9]=[CH:10][CH:11]=[C:3]([C:2]([F:13])([F:12])[F:1])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C=1C=C(C(=O)Cl)C=CC1)(F)F
Step Two
Name
Quantity
42 g
Type
reactant
Smiles
Cl.CNOC
Step Three
Name
Quantity
108 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring over 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
WAIT
Type
WAIT
Details
After 18 h
Duration
18 h
WASH
Type
WASH
Details
the reaction suspension was washed successively with 5% potassium bisulfate, sat. sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CON(C(C1=CC(=CC=C1)C(F)(F)F)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.